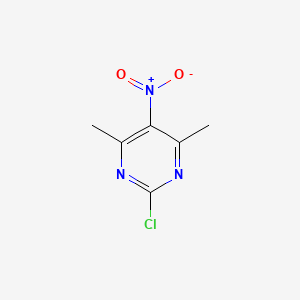

2-Chloro-4,6-dimethyl-5-nitropyrimidine

Description

2-Chloro-4,6-dimethyl-5-nitropyrimidine (C₆H₅ClN₃O₂) is a halogenated pyrimidine derivative featuring a nitro group at the 5-position, methyl groups at the 4- and 6-positions, and a chlorine substituent at the 2-position. Its structural framework makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The methyl groups enhance steric hindrance, influencing reactivity in substitution reactions, while the electron-withdrawing nitro group directs electrophilic attacks to specific positions on the aromatic ring. However, analogous compounds (e.g., 4,6-dichloro-5-nitropyrimidine) are synthesized via nitration and chlorination steps using reagents like nitric acid and phosphorus oxychloride . Applications include its role as a precursor for heterocyclic drug candidates, though specific use cases require further literature exploration.

Properties

CAS No. |

1080650-03-8 |

|---|---|

Molecular Formula |

C6H6ClN3O2 |

Molecular Weight |

187.58 g/mol |

IUPAC Name |

2-chloro-4,6-dimethyl-5-nitropyrimidine |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-5(10(11)12)4(2)9-6(7)8-3/h1-2H3 |

InChI Key |

MRUDNQYMHIHIEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The following analysis compares 2-chloro-4,6-dimethyl-5-nitropyrimidine with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Key Compounds:

4,6-Dichloro-5-nitropyrimidine (C₄HCl₂N₃O₂): Lacks methyl groups but shares nitro and chlorine substituents. The absence of methyl groups reduces steric hindrance, facilitating nucleophilic substitution at the 2- and 4-positions .

2-Methyl-4,6-dichloro-5-aminopyrimidine (C₅H₅Cl₂N₃): Replaces the nitro group with an amino group, enhancing hydrogen-bonding capacity and altering reactivity toward electrophiles .

5-Bromo-2-chloropyrimidin-4-amine (C₄H₃BrClN₃): Substitutes bromine at the 5-position and includes an amino group, influencing crystal packing via N–H···N hydrogen bonds .

2,4,6-Trichloro-5-nitropyrimidine (C₄Cl₃N₃O₂): Features an additional chlorine at the 4-position, increasing electrophilicity but reducing solubility in polar solvents .

Data Table: Substituent Effects and Properties

Physicochemical Properties

- Melting Points: While direct data for this compound is unavailable, analogs like 5-bromo-2-chloropyrimidin-4-amine exhibit high melting points (460–461 K) due to strong intermolecular hydrogen bonds . The nitro group in the target compound likely elevates its melting point compared to amino-substituted analogs.

- Solubility : Nitro groups enhance polarity but methyl groups reduce aqueous solubility. For instance, 4,6-dichloro-5-nitropyrimidine is sparingly soluble in water but dissolves in acetonitrile , whereas methyl-containing derivatives may prefer organic solvents like ethyl acetate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.